N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
Description
N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a synthetic compound featuring a tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl group at the 1-position and a 3,4-difluorobenzamide moiety at the 6-position. The tetrahydroquinoline core provides rigidity and planar aromaticity, while the cyclopropane ring introduces steric constraints and metabolic stability.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-16-7-5-14(11-17(16)22)19(25)23-15-6-8-18-13(10-15)2-1-9-24(18)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSVYGRRIHNQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through the hydrogenation of quinoline derivatives under specific conditions. The cyclopropanecarbonyl group is then introduced via a cyclopropanation reaction, often using diazo compounds as reagents. The final step involves the coupling of the difluorobenzamide moiety, which can be accomplished through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The cyclopropanecarbonyl group and difluorobenzamide moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, emphasizing substituent effects, pharmacological relevance, and synthetic challenges.
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
- Structural Difference : Replaces the cyclopropanecarbonyl group with an acetyl moiety.
- Reduced lipophilicity due to the absence of the cyclopropane ring may alter membrane permeability or target engagement. This analog serves as a critical comparator in structure-activity relationship (SAR) studies to evaluate the cyclopropane group’s contribution to stability and activity .
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
- Structural Differences: Incorporates a thiazole ring and a 3-methoxy-N-methylbenzamide group instead of the 3,4-difluorobenzamide. Retains the cyclopropanecarbonyl-tetrahydroquinoline core.
- This compound highlights the versatility of the tetrahydroquinoline scaffold in accommodating diverse heterocyclic modifications .
Pesticide-Benzamide Derivatives
Compounds like teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) share the benzamide motif but differ in core structure and substituents:
- Key Differences :
- Teflubenzuron uses a urea linker and dichloro-difluorophenyl group, targeting insect chitin synthesis.
- Flutolanil employs a trifluoromethyl group and isopropoxy substitution for fungicidal activity.
- Implications: The target compound’s tetrahydroquinoline core distinguishes it from linear benzamide pesticides, suggesting divergent biological targets. Fluorine substitution patterns (3,4-difluoro vs. 2,6-difluoro) may influence target selectivity and resistance profiles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Cyclopropane vs. Acetyl : The cyclopropanecarbonyl group in the target compound likely enhances metabolic stability compared to the acetyl analog, a critical factor in drug design .
- Fluorine Substitution : The 3,4-difluoro pattern may optimize electronic effects for target binding, contrasting with pesticidal benzamides that prioritize halogenated aryl groups .
- Heterocyclic Hybrids : Thiazole-containing derivatives demonstrate the scaffold’s adaptability for diverse pharmacological targets, though fluorine-to-methoxy substitutions alter electronic profiles .
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core with a cyclopropanecarbonyl group and a difluorobenzamide substituent. Its IUPAC name is:
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H18F2N2O |
| Molecular Weight | 320.35 g/mol |
| CAS Number | 946368-57-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinoline core is known to interact with various enzymes and receptors, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity and Case Studies
Recent studies have focused on the compound's potential anticancer and antimicrobial properties. Below are key findings from various research efforts.
Anticancer Activity
A study conducted by Zhang et al. (2023) demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
Antimicrobial Activity
In another study by Kumar et al. (2023), the compound was evaluated for its antimicrobial properties against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria.
Key Findings:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 8 µg/mL
- Escherichia coli: 16 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
